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molecular formula C8H3BrO3 B1265426 4-Bromophthalic anhydride CAS No. 86-90-8

4-Bromophthalic anhydride

Cat. No. B1265426
M. Wt: 227.01 g/mol
InChI Key: BCKVHOUUJMYIAN-UHFFFAOYSA-N
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Patent
US04962206

Procedure details

36.5 grams of 4-chlorophthalic anhydride were dissolved in 5.5 grams of chlorobenzene. The mixture was heated to 110° C. 0.029 grams of iron powder was added and 10 grams of bromine were added over a three hour period. The reaction temperature was increased to 135° C. and another 5 grams of bromine were added. The reaction mixture was then heated to 165° C. and another 6.2 grams of bromine were added. The mixture was analyzed by a gas chromatographic method and it was found that the 4-chlorophthalic anhydride had not reacted to form 4-bromophthalic anhydride.
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
6.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0.029 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1.[Br:13]Br>ClC1C=CC=CC=1.[Fe]>[Br:13][C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
36.5 g
Type
reactant
Smiles
ClC=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
5.5 g
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
6.2 g
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(C(=O)OC2=O)=CC1
Step Six
Name
Quantity
0.029 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was increased to 135° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 165° C.
CUSTOM
Type
CUSTOM
Details
had not reacted

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(C(=O)OC2=O)=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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